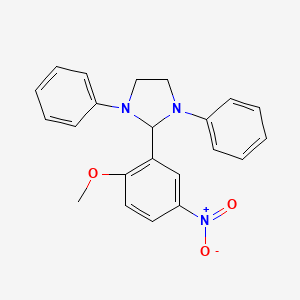

2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

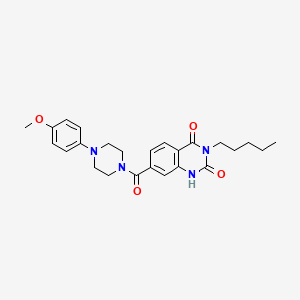

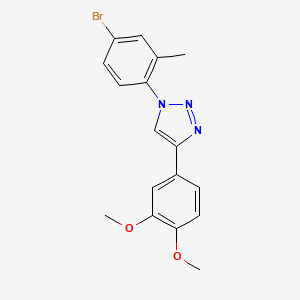

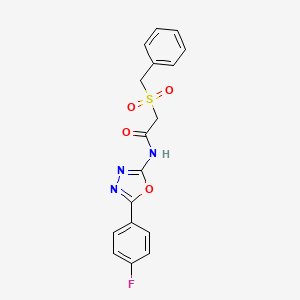

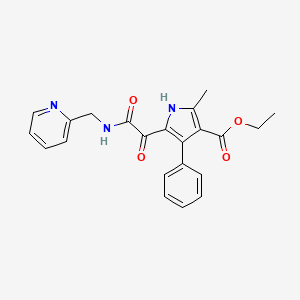

The synthesis of various imidazole and imidazolidine derivatives has been explored in the provided papers. For instance, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated as potential chemotherapeutic agents, with one compound showing significant anti-leukemic activity . Another study reported the synthesis of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, which was characterized by various spectroscopic methods and X-ray powder diffraction . Additionally, new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones were prepared from substituted phenyl isocyanates and characterized by NMR spectroscopy and X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various techniques. For example, the crystal structure of 1-(2′-aminophenyl)-2-methyl-4-nitroimidazole and its hydroxy counterpart were analyzed, revealing that the nitro group's orientation differs based on the nature of the 2′-substituent . The solid-state structure of the synthesized thiazolidin-4-one compound was determined to be triclinic with specific space group parameters . The crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole showed quasi-planar geometry and significant π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied to some extent. For instance, the anti-leukemic activity of the benzimidazole derivative was attributed to its ability to induce cell cycle arrest and apoptosis in leukemic cells . The relaxant activity of various 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings was investigated, with some derivatives showing potent vasorelaxant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods and theoretical calculations. The 5-methyl-3,5-diphenylimidazolidine-2,4-diones and their hydrolysis products were characterized by their NMR spectra, and their pKa values were determined kinetically . Theoretical analysis using density functional theory (DFT) was performed to complement the X-ray powder diffraction studies of the thiazolidin-4-one compound . The crystal packing and intermolecular interactions of the compounds were also described, highlighting the importance of hydrogen bonding and π-π stacking in the solid state .

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthesis of Imidazolidine Derivatives : The compound plays a role in the synthesis of novel imidazolidine derivatives, which are valuable in various chemical transformations. Sedlák et al. (2005) explored the synthesis of 5-methyl-3,5-diphenylimidazolidine-2,4-diones from related ureas, highlighting the versatility of imidazolidine compounds in organic synthesis (Sedlák et al., 2005).

Synthesis of Heterocyclic Compounds : The structure of the compound is critical in the synthesis of various heterocyclic compounds, which have numerous applications, including in medicinal chemistry. For instance, the synthesis of carbazomycin B by Crich and Rumthao (2004) involved similar nitrophenyl compounds (Crich & Rumthao, 2004).

Materials Science

- Organic Light Emitting Diodes (OLEDs) : The imidazole derivatives, including compounds similar to 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine, have been studied for their application in OLEDs. García-López et al. (2014) synthesized and characterized organotin compounds derived from Schiff bases for OLED applications (García-López et al., 2014).

Pharmacology

Antischistosome Properties : Islip and Bogunović-Batchelor (1985) described the synthesis and antischistosome properties of a thiazolidine compound, demonstrating the potential medicinal applications of derivatives of this compound (Islip & Bogunović-Batchelor, 1985).

Solid Phase Extraction of Heavy Metals : Modified activated carbons using compounds similar to this compound have been used for extracting copper and lead ions. This research by Ghaedi et al. (2008) indicates its potential use in environmental cleanup and analytical chemistry (Ghaedi et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-28-21-13-12-19(25(26)27)16-20(21)22-23(17-8-4-2-5-9-17)14-15-24(22)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTNFZHNDXRWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)

![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)

![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3006880.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)

![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)